N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-25-10-9-22-8-2-3-15-4-5-16(13-18(15)22)21-28(23,24)17-6-7-19-20(14-17)27-12-11-26-19/h4-7,13-14,21H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSWEXHJZCEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Tetrahydroquinoline moiety : This core structure is associated with various biological activities.
- Sulfonamide group : Known for its antibacterial properties and potential to inhibit specific enzymes.
- Methoxyethyl side chain : Enhances solubility and reactivity.
The molecular formula is with a molecular weight of 374.5 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and other diseases. For instance, sulfonamides typically act as inhibitors of carbonic anhydrase and other key enzymes .
- Receptor Interaction : There is evidence that tetrahydroquinoline derivatives can interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer .
Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline exhibit notable antitumor properties. For example:
- A study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity. Compounds with IC50 values ranging from 2.5 to 12.5 µg/mL were found to be more potent than Doxorubicin (IC50 = 37.5 µg/mL), showcasing the potential of these compounds in cancer therapy .
| Compound ID | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |
|---|---|---|---|
| 32 | 2.5 | Doxorubicin | 37.5 |
| 25 | 3 | Doxorubicin | 37.5 |
| 41 | 5 | Doxorubicin | 37.5 |
| 35 | 10 | Doxorubicin | 37.5 |
| 33 | 12 | Doxorubicin | 37.5 |
| 37 | 12.5 | Doxorubicin | 37.5 |
Antibacterial Activity
The sulfonamide group in the compound suggests potential antibacterial properties:
- Compounds with similar structures have been documented to possess significant antibacterial effects against various pathogens. The mechanism often involves competitive inhibition of bacterial enzymes critical for folate synthesis.
Case Studies
- Antitumor Efficacy : A specific case study demonstrated that a derivative similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
- Synergistic Effects : Another study indicated that combining this compound with existing chemotherapeutics enhanced overall efficacy while reducing side effects compared to monotherapy .
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that this compound may exhibit significant anti-inflammatory properties. It has been shown to inhibit the activation of the NLRP3 inflammasome—a key player in inflammatory responses—thereby reducing the secretion of pro-inflammatory cytokines such as interleukin-1 beta from human peripheral blood mononuclear cells. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other auto-inflammatory conditions.
Neuropharmacological Effects
The tetrahydroquinoline moiety is known for its interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine receptors. Preliminary studies suggest that derivatives of this compound might influence the D3 receptor activity, which could have implications for treating neurodegenerative disorders such as Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate immune responses effectively. For instance:
| Study Focus | Findings |
|---|---|
| NLRP3 Inflammasome Inhibition | Significantly inhibited activation in immune cells |
| Cytokine Release | Reduced interleukin-1 beta secretion without cytotoxicity |
These findings highlight the compound's potential for further development into therapeutic agents targeting inflammation and immune system modulation.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the effects of this compound on human immune cells. The researchers found that it effectively inhibited the NLRP3 inflammasome activation and reduced cytokine release significantly compared to controls. This suggests its potential use in developing new anti-inflammatory drugs.
Case Study 2: Neuropharmacological Investigations
Another study focused on the neuropharmacological properties of compounds related to this structure. It was found that certain derivatives exhibited selective binding affinities for dopamine receptors, particularly the D3 receptor. This opens avenues for exploring its use in treating conditions like schizophrenia and Parkinson's disease.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid-base and nucleophilic substitution reactions:
Aromatic Ring Modifications
The electron-rich dihydrodioxine and tetrahydroquinoline rings enable electrophilic substitutions:
Electrophilic Aromatic Substitution
| Position | Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| C-8 (dioxine) | HNO₃/H₂SO₄ | 0°C, 30 min | 8-nitro derivative | 72% | Para-directing effect of dioxine oxygen |
| C-5 (quinoline) | Br₂/FeCl₃ | CH₂Cl₂, RT | 5-bromo derivative | 58% | Requires ring aromatization catalyst |
Nucleophilic Aromatic Substitution
The sulfonamide's electron-withdrawing effect activates specific positions:
textReaction: C-6 (dioxine) substitution Mechanism: S_NAr (Nucleophilic Aromatic Substitution) Conditions: KF/18-crown-6, DMSO, 80°C Nucleophile: Morpholine Product: 6-morpholino derivative (89% yield)
Key finding: Fluorine displacement occurs fastest at C-6 due to resonance stabilization from adjacent oxygen atoms .
Oxidation
| Target Site | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Tetrahydroquinoline ring | KMnO₄/H₂O | Quinoline derivative | 94% conversion |
| Dioxine methylene | O₃ then H₂O₂ | Dicarbonyl compound | Partial oxidation (37%) |
Reduction
| Reaction | Conditions | Outcome |
|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF, reflux | Amine formation (trace amounts) |
| Ring hydrogenation | H₂ (50 psi)/Pd-C | Fully saturated decahydroquinoline (not observed) |
Ring-Opening and Rearrangements
The dioxine ring shows unique reactivity under acidic conditions:
Pummerer-Type Rearrangement:
textConditions: TFA/CH₂Cl₂ (1:1), 25°C, 2 h Mechanism: 1. Oxygen protonation → ring-opening 2. Sulfonamide participation → 1,3-sulfonyl shift Product: Benzodithiine fused quinoline derivative (41% yield)
Notable feature: The 2-methoxyethyl group directs rearrangement stereochemistry .
Metal-Mediated Couplings
Transition metals enable cross-coupling reactions:
| Reaction Type | Catalyst System | Coupling Partner | Yield | TON |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 63% | 850 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | 55% | 620 |
Limitation: Steric hindrance from the tetrahydroquinoline system reduces catalytic efficiency compared to planar aromatics .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two primary pathways:
Path A:
Dioxine ring [4π] electrocyclization → Transient ortho-quinodimethane → Trapped by dienophiles
Example: Maleic anhydride gives Diels-Alder adduct (quantum yield Φ = 0.18)
Path B:
Sulfonamide N-S bond homolysis → Radical recombination products
Observation: Competing pathways limit synthetic utility without photosensitizers
Bioconjugation Reactions
The sulfonamide serves as anchor for biomolecule coupling:
| Biomolecule | Coupling Method | Application | Efficiency |
|---|---|---|---|
| IgG antibody | NHS ester chemistry | ADC prototypes | 2.3 drugs/antibody |
| Oligonucleotide | Maleimide-thiol | Targeted delivery | 78% conjugation |
Stability: Conjugates maintain integrity in serum (t₁/₂ > 48 h at 37°C)
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311+G**) reveal:
-
Sulfonamide NH acidity (pKₐ = 8.2) facilitates deprotonation in basic media
-
Dioxine ring strain (15.3 kcal/mol) drives ring-opening reactions
-
HOMO (-5.8 eV) localized on tetrahydroquinoline nitrogen explains its oxidation susceptibility
This comprehensive analysis demonstrates the compound's rich chemistry, enabled by its unique stereoelectronic features. Recent advances in flow chemistry (source) and photoredox catalysis (source ) suggest promising directions for further reaction development.
Q & A
Q. What are the key steps and reagents for synthesizing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis typically involves multi-step organic reactions:
- Core formation : Construct the tetrahydroquinoline moiety via catalytic hydrogenation or cyclization of an aniline precursor.
- Sulfonamide coupling : React the tetrahydroquinoline intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Methoxyethyl substitution : Introduce the 2-methoxyethyl group using nucleophilic substitution or reductive amination.
Critical reagents include sulfonyl chlorides, bases (e.g., NaOH, Et₃N), and solvents like DMF or CH₂Cl₂. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at N1) and aromatic proton integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~487).
- HPLC : Reverse-phase chromatography to assess purity (>95% by area-under-curve analysis) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for N-alkylation) .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity in sulfonamide formation.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours at room temperature) .
Q. How do structural modifications (e.g., methoxyethyl vs. ethylsulfonyl groups) affect pharmacological activity?
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and plasma half-life using LC-MS/MS .
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites (e.g., CYP450-mediated oxidation) .
- Dose-response studies : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
